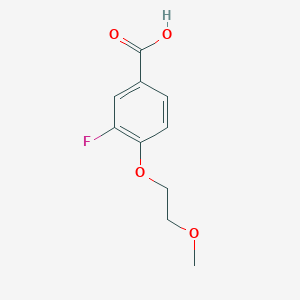

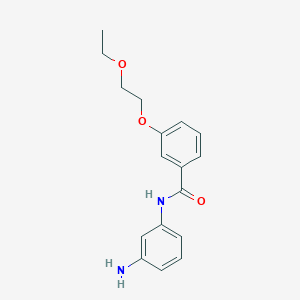

3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Overview

Description

3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a chemical compound with the formula C10H11FO4 . It is used for research and development purposes . It is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid consists of a benzoic acid core with a fluoro group at the 3rd position and a methoxyethoxy group at the 4th position .Scientific Research Applications

Alzheimer’s Disease Treatment

3-Fluoro-4-(2-methoxyethoxy)benzoic acid: is utilized as an intermediate in the synthesis of pharmaceuticals targeting Alzheimer’s disease. The compound’s ability to undergo Fischer esterification to produce esters with ligustrazine moieties is particularly valuable. These esters have shown promise in treating neurodegenerative conditions, offering a potential pathway to alleviate symptoms or slow the progression of Alzheimer’s .

Antimicrobial Applications

The transformation of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid into hydrazide forms is a stepping stone towards creating oxadiazoles, which are compounds known for their antimicrobial properties. This application is significant in the development of new antibiotics and treatments for bacterial infections, contributing to the fight against antibiotic-resistant strains .

Nucleophilic Aromatic Substitution

The fluorine atom in 3-Fluoro-4-(2-methoxyethoxy)benzoic acid enables nucleophilic aromatic substitution reactions. This property is essential for modifying the compound to create various derivatives, which can be used in further chemical synthesis and drug development processes .

Friedel-Crafts Acylation Reaction

By converting 3-Fluoro-4-(2-methoxyethoxy)benzoic acid into benzoyl chloride using thionyl chloride, its reactivity is enhanced. This enables it to participate in Friedel-Crafts acylation reactions, a crucial step in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Heparan Sulfate Mimetics

3-Fluoro-4-(2-methoxyethoxy)benzoic acid: serves as a starting reagent in the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds. These mimetics have therapeutic potential in various medical applications, including as anticoagulants or in cancer treatment .

Safety and Hazards

The safety data sheet for 3-Fluoro-4-(2-methoxyethoxy)benzoic acid suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

Mechanism of Action

Target of Action

It is known that the compound can undergo various reactions, including fischer esterification .

Mode of Action

The fluoride substituent in 3-Fluoro-4-(2-methoxyethoxy)benzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This interaction with its targets leads to various chemical reactions.

Biochemical Pathways

It is known that the compound can undergo fischer esterification, which could potentially affect various biochemical pathways .

Action Environment

Therefore, a detailed discussion on this topic cannot be provided at this time.

properties

IUPAC Name |

3-fluoro-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUFGTOHKSVJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-methoxyethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)

![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)

![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)

![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)